

spectroscopic data of methyl 3-(hydroxymethyl)benzoate (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 3-(hydroxymethyl)benzoate**

Cat. No.: **B1595616**

[Get Quote](#)

A Spectroscopic Guide to Methyl 3-(hydroxymethyl)benzoate

This technical guide provides an in-depth analysis of the spectroscopic data for **methyl 3-(hydroxymethyl)benzoate** (CAS No. 67853-03-6), a valuable building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just the data, but the underlying scientific principles that validate the structure of this molecule.

Introduction

Methyl 3-(hydroxymethyl)benzoate is a bifunctional organic molecule containing both a methyl ester and a primary alcohol. This unique combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. Accurate and comprehensive spectroscopic characterization is paramount to confirm its identity and purity, ensuring the reliability of subsequent synthetic transformations. This guide will provide a detailed interpretation of its ^1H NMR, ^{13}C NMR, IR, and mass spectra.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in **methyl 3-(hydroxymethyl)benzoate**.

Caption: Molecular structure and atom numbering scheme for **methyl 3-(hydroxymethyl)benzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the number of neighboring protons.

Experimental Protocol: A sample of **methyl 3-(hydroxymethyl)benzoate** is dissolved in deuterated chloroform (CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is recorded on a 300 MHz NMR spectrometer.

Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
8.00	s	1H	H2
7.93	dt, $J = 7.7, 1.4$ Hz	1H	H6
7.56 (approx.)	m	1H	H4
7.40	t, $J = 7.7$ Hz	1H	H5
4.71	s	2H	H9
3.89	s	3H	H8

Interpretation: The ¹H NMR spectrum of **methyl 3-(hydroxymethyl)benzoate** in CDCl_3 displays distinct signals that correspond to the different protons in the molecule[1].

- Aromatic Protons (H2, H4, H5, H6): The signals in the aromatic region (δ 7.40-8.00 ppm) confirm the presence of a substituted benzene ring.
 - The singlet at 8.00 ppm is assigned to H2, which is deshielded by the adjacent ester group and has no ortho-protons to couple with.
 - The doublet of triplets at 7.93 ppm corresponds to H6, which is ortho to the ester group and shows coupling to H5 (triplet) and a smaller meta-coupling to H4.
 - The multiplet around 7.56 ppm is assigned to H4.
 - The triplet at 7.40 ppm is assigned to H5, which is coupled to its two ortho neighbors, H4 and H6.
- Benzylic Protons (H9): The singlet at 4.71 ppm, integrating to two protons, is characteristic of the methylene protons of the hydroxymethyl group (-CH₂OH). The singlet nature indicates no adjacent protons for coupling.
- Methyl Protons (H8): The sharp singlet at 3.89 ppm, integrating to three protons, is assigned to the methyl protons of the ester group (-OCH₃).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their chemical environments.

Experimental Protocol: A sample of **methyl 3-(hydroxymethyl)benzoate** is dissolved in deuterated chloroform (CDCl₃). The spectrum is recorded on a broadband-decoupled ¹³C NMR spectrometer.

Predicted Data: Due to the lack of readily available experimental data, the following are predicted chemical shifts based on analogous structures and computational models.

Chemical Shift (δ , ppm)	Assignment
~167	C7 (C=O)
~141	C3
~131	C1
~129	C5
~128	C6
~127	C2
~126	C4
~64	C9 (-CH ₂ OH)
~52	C8 (-OCH ₃)

Interpretation:

- Carbonyl Carbon (C7): The signal at the lowest field (~167 ppm) is characteristic of an ester carbonyl carbon.
- Aromatic Carbons (C1-C6): Six distinct signals are expected in the aromatic region (~126-141 ppm), corresponding to the six carbons of the benzene ring. The carbons bearing substituents (C1 and C3) will have different chemical shifts compared to those bearing hydrogens.
- Benzylic Carbon (C9): The signal around 64 ppm is typical for the carbon of a benzylic alcohol.
- Methyl Carbon (C8): The signal at the highest field (~52 ppm) is assigned to the methyl carbon of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.

Predicted Data:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad, Strong	O-H stretch (alcohol)
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1720	Strong, Sharp	C=O stretch (ester)
~1600, ~1450	Medium	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (ester)
~1050	Strong	C-O stretch (alcohol)

Interpretation:

- O-H Stretch: A broad and strong absorption band around 3400 cm⁻¹ is a clear indication of the hydroxyl (-OH) group of the alcohol, with the broadening due to hydrogen bonding.
- C-H Stretches: Absorptions around 3050 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic ring, while those around 2950 cm⁻¹ are due to the C-H stretches of the methyl and methylene groups.
- C=O Stretch: A very strong and sharp absorption peak at approximately 1720 cm⁻¹ is definitive for the carbonyl (C=O) stretching of the ester functional group.
- C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.
- C-O Stretches: Strong bands around 1250 cm⁻¹ and 1050 cm⁻¹ are attributed to the C-O stretching vibrations of the ester and the primary alcohol, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam.

Predicted Data:

m/z	Possible Fragment
166	$[M]^+$ (Molecular Ion)
135	$[M - OCH_3]^+$
107	$[M - COOCH_3]^+$
77	$[C_6H_5]^+$

Interpretation:

- **Molecular Ion Peak:** The molecular ion peak ($[M]^+$) is expected at an m/z of 166, which corresponds to the molecular weight of **methyl 3-(hydroxymethyl)benzoate** ($C_9H_{10}O_3$).
- **Key Fragmentation Patterns:**
 - A peak at m/z 135 would result from the loss of a methoxy radical ($\cdot OCH_3$) from the molecular ion.
 - A peak at m/z 107 would correspond to the loss of the carbomethoxy group ($\cdot COOCH_3$), forming a hydroxymethylbenzyl cation.
 - The presence of a peak at m/z 77 is characteristic of a phenyl cation ($[C_6H_5]^+$), indicating the presence of a benzene ring.

Conclusion

The collective analysis of ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data provides a comprehensive and self-validating structural confirmation of **methyl 3-(hydroxymethyl)benzoate**. The ^1H NMR spectrum clearly delineates the proton environments, while IR spectroscopy confirms the presence of the key hydroxyl and ester functional groups. Mass spectrometry establishes the molecular weight and provides corroborating structural information through predictable fragmentation. This guide serves as a foundational reference for the analytical characterization of this important synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 25.16 MHz, CDCl_3 , experimental) (HMDB0033968) [hmdb.ca]
- To cite this document: BenchChem. [spectroscopic data of methyl 3-(hydroxymethyl)benzoate (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595616#spectroscopic-data-of-methyl-3-hydroxymethyl-benzoate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com